molecular formula C28H22N4O6 B12488224 2,2'-[ethane-1,2-diylbis(oxy)]bis{N-[(E)-(4-nitrophenyl)methylidene]aniline}

2,2'-[ethane-1,2-diylbis(oxy)]bis{N-[(E)-(4-nitrophenyl)methylidene]aniline}

Cat. No.: B12488224
M. Wt: 510.5 g/mol
InChI Key: FJYRHWFJGWGPQZ-UHFFFAOYSA-N
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Description

(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine is a complex organic compound characterized by its unique structure, which includes nitrophenyl and methanimine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to condensation reactions under controlled conditions. Common reagents used in these reactions include aldehydes, amines, and nitrobenzene derivatives. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as mass spectrometry and chromatography, is crucial for monitoring the synthesis process and verifying the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be used in the production of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which (E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives and methanimine-containing molecules. Examples are:

Uniqueness

(E)-1-(4-nitrophenyl)-N-[2-(2-{2-[(E)-[(4-nitrophenyl)methylidene]amino]phenoxy}ethoxy)phenyl]methanimine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C28H22N4O6

Molecular Weight

510.5 g/mol

IUPAC Name

1-(4-nitrophenyl)-N-[2-[2-[2-[(4-nitrophenyl)methylideneamino]phenoxy]ethoxy]phenyl]methanimine

InChI

InChI=1S/C28H22N4O6/c33-31(34)23-13-9-21(10-14-23)19-29-25-5-1-3-7-27(25)37-17-18-38-28-8-4-2-6-26(28)30-20-22-11-15-24(16-12-22)32(35)36/h1-16,19-20H,17-18H2

InChI Key

FJYRHWFJGWGPQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3N=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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